molecular formula C7H12N4 B15207099 5-(2-Hydrazonopropyl)-3-methyl-1H-pyrazole

5-(2-Hydrazonopropyl)-3-methyl-1H-pyrazole

Cat. No.: B15207099
M. Wt: 152.20 g/mol
InChI Key: OZMUAXPCVKEPBC-WEVVVXLNSA-N
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Description

5-(2-Hydrazonopropyl)-3-methyl-1H-pyrazole is a heterocyclic compound that features a pyrazole ring substituted with a hydrazonopropyl group at the 5-position and a methyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Hydrazonopropyl)-3-methyl-1H-pyrazole typically involves the reaction of 3-methyl-1H-pyrazole with a suitable hydrazonopropylating agent. One common method is the condensation of 3-methyl-1H-pyrazole with 2-hydrazonopropyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like ethanol or dichloromethane at room temperature.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 5-(2-Hydrazonopropyl)-3-methyl-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The hydrazonopropyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of reduced hydrazine derivatives.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

5-(2-Hydrazonopropyl)-3-methyl-1H-pyrazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of novel materials with specific properties, such as catalysts or sensors.

Mechanism of Action

The mechanism of action of 5-(2-Hydrazonopropyl)-3-methyl-1H-pyrazole involves its interaction with specific molecular targets. The hydrazonopropyl group can form hydrogen bonds and other interactions with biological macromolecules, influencing their function. The compound may also participate in redox reactions, affecting cellular pathways and processes.

Comparison with Similar Compounds

    5-(2-Hydrazonopropyl)-3-methyl-1H-pyrazole:

    3-(2-Hydrazonopropyl)-5-methyl-1H-pyrazole: Similar structure but different substitution positions, leading to distinct properties.

    5-(2-Hydrazonopropyl)-1H-pyrazole: Lacks the methyl group, which can affect its reactivity and applications.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C7H12N4

Molecular Weight

152.20 g/mol

IUPAC Name

(E)-1-(5-methyl-1H-pyrazol-3-yl)propan-2-ylidenehydrazine

InChI

InChI=1S/C7H12N4/c1-5(9-8)3-7-4-6(2)10-11-7/h4H,3,8H2,1-2H3,(H,10,11)/b9-5+

InChI Key

OZMUAXPCVKEPBC-WEVVVXLNSA-N

Isomeric SMILES

CC1=CC(=NN1)C/C(=N/N)/C

Canonical SMILES

CC1=CC(=NN1)CC(=NN)C

Origin of Product

United States

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